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Compound of Interest

2,4-Dichloropyrimidine-5-
Compound Name:
carbaldehyde

Cat. No.: B048034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dichloropyrimidine-5-
carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This
document outlines its commercial availability, key chemical and physical properties, detailed
synthesis protocols, and its application in the development of targeted cancer therapies
through the inhibition of Cyclin-Dependent Kinase (CDK) signaling pathways.

Commercial Availability

2,4-Dichloropyrimidine-5-carbaldehyde is readily available from a number of commercial
chemical suppliers. Researchers can procure this compound in various quantities, typically with
purities of 95% or higher. Below is a summary of prominent suppliers and their typical product
specifications.
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Molecular s
. . . Additional
Supplier CAS Number Weight ( g/mol  Purity .
Information
)
Available through
Sigma-Aldrich 871254-61-4 176.99 >97% their ChemScene
partner.
Offers custom
synthesis and
ChemScene 871254-61-4 176.99 >97% commercial
production
services.
Provides NMR,
Aceschem 871254-61-4 176.99 >95% MSDS, and CoA
documentation.
Offers various
analytical
documentation
BLD Pharm 871254-61-4 176.99 ] ]
including NMR,
HPLC, LC-MS,
and UPLC.
Lianhe Aigen
871254-61-4 176.98
Pharma Co., Ltd.
Lists various
) suppliers and
ChemicalBook 871254-61-4 176.99 .
pricing
information.
Manchester
_ 871254-61-4 176.99
Organics
Ascendex
871254-61-4 176.988

Scientific, LLC

Physicochemical and Safety Data
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A comprehensive understanding of the physical and chemical properties, along with safety
information, is crucial for handling and utilizing 2,4-Dichloropyrimidine-5-carbaldehyde in a
research setting.

Property Value Reference

Molecular Formula CsH2Cl2N20 --INVALID-LINK--
Molecular Weight 176.99 g/mol --INVALID-LINK--
CAS Number 871254-61-4 --INVALID-LINK--
Appearance White to off-white solid --INVALID-LINK--
Boiling Point 294 °C at 760 mmHg --INVALID-LINK--

--INVALID-LINK--, --INVALID-

Purity >95% or 297% LINK

Store at -20°C, under nitrogen,
Storage ) --INVALID-LINK--
away from moisture

H302 (Harmful if swallowed),
H315 (Causes skin irritation),

Hazard Statements H319 (Causes serious eye --INVALID-LINK--
irritation), H335 (May cause

respiratory irritation)

P261, P264, P270, P271,
P280, P302+P352,
] P304+P340,
Precautionary Statements --INVALID-LINK--
P305+P351+P338, P330,
P362+P364, P403+P233,

P405, P501

Experimental Protocols: Synthesis of 2,4-
Dichloropyrimidine-5-carbaldehyde

The synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde can be achieved through various
methods, with the Vilsmeier-Haack formylation of a uracil derivative being a common approach.
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Method 1: Vilsmeier-Haack Reaction from Uracil

This protocol is based on a patented method for the preparation of 2,4-Dichloropyrimidine-5-

carbaldehyde.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

To a suitable reaction vessel, add uracil and dimethylformamide (DMF).
While maintaining the temperature below 40°C, slowly add thionyl chloride dropwise.
After the addition is complete, maintain the reaction temperature between 35-40°C.

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until
the uracil is completely consumed.

Cool the reaction mixture to room temperature.
Pour the cooled mixture into water to precipitate the product.

Isolate the solid 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Chlorination to 2,4-Dichloropyrimidine-5-carbaldehyde

Combine the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in Step 1 with phosphorus
oxychloride (POCIs).

Heat the mixture to reflux and maintain for a specified period (e.g., 2-5 hours).
After the reaction is complete, cool the mixture.

Carefully quench the reaction mixture by pouring it into ice water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate),
filter, and concentrate under reduced pressure to obtain the crude product.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b048034?utm_src=pdf-body
https://www.benchchem.com/product/b048034?utm_src=pdf-body
https://www.benchchem.com/product/b048034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purify the crude product by a suitable method, such as column chromatography, to yield pure
2,4-Dichloropyrimidine-5-carbaldehyde.

Step 1: Formylation

DMF, SOCl2
(<40°C then 35-40°C) L
Step 2: Chlorination

Vilsmeier-Haack
Formylation [ 2,4-Dihydroxy-5- ] Chlorination ]
imidi baldehyd [
> pyrimidinecarbaldehyde
Uracll
POCIs
(Reflux)

Click to download full resolution via product page

Caption: Synthetic workflow for 2,4-Dichloropyrimidine-5-carbaldehyde.

Role in Drug Discovery: Targeting CDK Signaling
Pathways

2,4-Dichloropyrimidine-5-carbaldehyde is a crucial building block in the synthesis of various
heterocyclic compounds, many of which exhibit significant biological activity. A prominent
application is in the development of Cyclin-Dependent Kinase (CDK) inhibitors, a class of
targeted cancer therapeutics.

The CDK Signaling Pathway in Cancer

Cyclin-Dependent Kinases are a family of protein kinases that play a critical role in regulating
the cell cycle. In many cancers, the CDK signaling pathway is dysregulated, leading to
uncontrolled cell proliferation. CDKs, in conjunction with their regulatory partners, cyclins,
control the progression of the cell through its various phases (G1, S, G2, M).
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For instance, the CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition. It
phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription
factor, which in turn activates the transcription of genes required for DNA replication.

Inhibition of specific CDKs can halt the cell cycle and induce apoptosis (programmed cell
death) in cancer cells. This makes CDKs attractive targets for cancer drug development.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Mitogenic Signals
(e.g., Growth Factors)

upregulates

Cyclin D

CDK Inhibitor
CDK4/6 (Derived from 2,4-Dichloropyrimidine-
5-carbaldehyde)

inhibits

CDK4/6-Cyclin D

G Apoptosis

phosphorylates (inactivates)
\
1
1‘ inhibits
\

activates transcription for

G1to S Phase
Transition

e e e e e e e e e e e e

Uncontrolled Cell
Proliferation

Click to download full resolution via product page

Caption: CDK4/6 signaling pathway and the mechanism of its inhibition.
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Synthesis of CDK Inhibitors

The reactive chlorine atoms and the aldehyde group on the 2,4-Dichloropyrimidine-5-
carbaldehyde scaffold allow for versatile chemical modifications. Through nucleophilic
substitution and condensation reactions, complex heterocyclic structures with potent CDK
inhibitory activity can be synthesized. These molecules are designed to fit into the ATP-binding
pocket of the target CDK, thereby preventing its kinase activity and halting the cell cycle.
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Caption: General workflow for synthesizing CDK inhibitors.

 To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2,4-
Dichloropyrimidine-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048034#commercial-suppliers-of-2-4-
dichloropyrimidine-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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